molecular formula C13H12F3N3O2 B2837822 2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937606-00-3

2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No. B2837822
CAS RN: 937606-00-3
M. Wt: 299.253
InChI Key: PDEKKKQBJUJOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The molecule also contains a trifluoromethyl group, which is characterized by the presence of three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. The trifluoromethyl group is known to have a significant electronegativity, which can influence the chemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. For instance, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could bestow distinctive physical-chemical properties .

Scientific Research Applications

Divergent Cyclisations and Chemical Synthesis

Divergent Cyclisations of Pyrazol Acids with Electrophiles : A study highlighted the unexpected outcomes of cyclisations involving pyrazol acetic acids and electrophiles, leading to the production of interesting bicyclic heterocycles. This research underlines the complexity and potential of using such compounds in synthesizing novel heterocyclic compounds (Smyth et al., 2007).

Molecular Structure Analysis

Crystal Structure and Computational Study : Another study focused on the synthesis, crystal structure, and computational analysis of pyrazole derivatives. This work underscores the utility of such compounds in exploring molecular conformations and stabilizations, providing a foundation for further chemical and pharmaceutical research (Shen et al., 2012).

Catalytic Reactions

Ammoxidation and Aerobic Oxidation of Alcohols : Research into the catalytic performance of certain complexes in ammoxidation and aerobic oxidation reactions highlights the application of pyrazol-acetic acid derivatives in catalysis. This study presents an efficient approach to convert alcohols to nitriles and aldehydes, showcasing the relevance of these compounds in green chemistry (Xie et al., 2014).

Green Chemistry and Reusable Catalysts

Synthesis of Pyranopyrazole Derivatives : The use of acetic acid functionalized pyridinium salt as a reusable catalyst for synthesizing pyranopyrazole derivatives demonstrates the application of such chemical structures in facilitating green, efficient synthesis processes (Moosavi‐Zare et al., 2016).

Molecular Docking and Biological Evaluation

Molecular Docking and Screening for Antimicrobial Activity : A study on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines for antimicrobial activity highlights the pharmaceutical applications of these compounds. Through molecular docking and in vitro screening, this research contributes to the development of new antimicrobial agents (Chandak et al., 2013).

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or agrochemicals, given the importance of similar compounds in these areas .

properties

IUPAC Name

2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-6-4-8(13(14,15)16)10-11(7-2-3-7)18-19(5-9(20)21)12(10)17-6/h4,7H,2-3,5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEKKKQBJUJOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)O)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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